molecular formula C18H18FNO2 B4026151 (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-methoxyphenyl)methanone

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-methoxyphenyl)methanone

Cat. No.: B4026151
M. Wt: 299.3 g/mol
InChI Key: KALCUPJKZWNVOK-UHFFFAOYSA-N
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Description

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-methoxyphenyl)methanone: is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-methoxyphenyl)methanone typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde or ketone in the presence of a base.

    Methylation: The methyl group at the 2-position can be introduced via alkylation using methyl iodide or dimethyl sulfate.

    Methanone Formation: The final step involves the formation of the methanone group by reacting the quinoline derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Quinoline derivatives have shown promise in the development of anti-malarial, anti-cancer, and anti-inflammatory agents. This compound’s specific structure may offer unique interactions with biological targets.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with various biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its chemical properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s fluorine atom and methoxy group play crucial roles in its binding affinity and specificity. The pathways involved can vary depending on the biological context, but common pathways include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • (6-chloro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-methoxyphenyl)methanone
  • (6-bromo-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-methoxyphenyl)methanone
  • (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-hydroxyphenyl)methanone

Uniqueness

The uniqueness of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-methoxyphenyl)methanone lies in its specific substitution pattern. The presence of the fluorine atom at the 6-position and the methoxy group at the 4-position confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c1-12-3-4-14-11-15(19)7-10-17(14)20(12)18(21)13-5-8-16(22-2)9-6-13/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALCUPJKZWNVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-methoxyphenyl)methanone

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